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Compound of Interest

Compound Name: (Dhqd) 2phal
Cat. No.: B11925876
Get Quote

Subject: Spectroscopic Data & Structural Elucidation (NMR, IR, MS) Compound:
Hydroquinidine 1,4-phthalazinediyl diether CAS Registry Number: 140853-10-7 Molecular
Formula: CasHsaNeO4 Molecular Weight: 778.99 g/mol

Executive Summary & Structural Overview

(DHQD):PHAL is a

-symmetric dimer consisting of two dihydroquinidine units linked via a 1,4-phthalazine spacer. It
serves as a pseudoenantiomer to (DHQ)2PHAL, typically providing the top-face (

-face) attack on prochiral olefins.

Verification of this ligand’s integrity is critical for enantioselectivity. The degradation of the ether
linkage or oxidation of the quinuclidine nitrogen are common failure modes detectable via the
spectroscopic markers detailed below.

Structural Connectivity Diagram

The following diagram maps the core spin systems referenced in the NMR analysis.
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Caption: Structural segmentation of (DHQD)2PHAL highlighting key NMR diagnostic regions.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the primary confirmation of the dimeric state. Monomeric
impurities (hydroquinidine) or hydrolysis products (phthalazinedione) are readily detected.

Parameter Value Notes

o Electrospray lonization,
lonization Mode ESI (+) "
Positive Mode

Molecular lon Protonated adduct
Calculated Mass 779.4285 Based on CasHs5N6Oa4
Observed Mass 779.42 £ 0.05 Typical high-resolution finding
Fragment lons iz ~397 Cleavage of dihydroquinidine

unit

Quality Control Check:
o Absence of peak at m/z 327 in the full scan indicates the dimer is intact.

o Absence of m/z 162 indicates no free phthalazine linker degradation product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for assessing purity and stereochemistry. The spectra below are
reported in Chloroform-d (

) at 298 K.

*H NMR Data (400/500 MHz)

The spectrum is characterized by the doubling of signals due to

symmetry (appearing as a single set of peaks) and the distinct aromatic pattern of the
phthalazine linker.
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Position / . o Diagnostic
. Shift (0, ppm) Multiplicity Integral L

Assignment Significance
Core Marker.

) Downfield shift
Phthalazine H-5, )

H.8 8.30-8.50 Multiplet 2H due to N-
heterocycle
anisotropy.

_ AA'BB' system
Phthalazine H-6, ) o
o7 7.80-38.00 Multiplet 2H characteristic of

the linker.
Most deshielded
guinoline proton;

Quinoline H-2' 8.60 - 8.70 Doublet 2H confirms
heteroaromatic
integrity.

uinoline H-5', Overlappin

Q 7.30-8.10 Multiplets 8H F_)p 9 ]

7,8 aromatic region.
Critical. Shifted
downfield from

H-9 (Chiral ~5.5 (free

6.40 - 6.70 Doublet 2H

Center) alcohol) to >6.0
upon ether
formation.
Sharp singlet;

Methoxy (-OCHs)  3.90 —4.05 Singlet 6H integration
standard.
Includes

) o bridgehead H-8

Quinuclidine

R 1.50 - 3.40 Complex ~16H and cage

in
g methylene
protons.

Ethyl (-CH2CHs) 1.40-1.60 Multiplet 4H Distinguishes

DHQD (ethyl)
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from Quinidine
(vinyl, ~5-6
ppm).

Ethyl ((CH2CHs)  0.85—0.95

Triplet

Terminal methyl
group of the ethyl
side chain.

Protocol Note: Samples must be dry. Residual water or ethanol (stabilizer in

) can shift the H-9 peak or obscure the ethyl triplet. Use

neutralized with basic alumina if acid sensitivity is suspected, though the bis-alkaloid is

generally stable.

13C NMR Data (100/125 MHz)

Key carbon environments confirm the linker substitution and the methoxy-quinoline core.

Carbon Environment Shift (6, ppm) Assignment Notes
) Ipso-carbons attached to
Phthalazine C-1, C-4 156 — 158
oxygen.
Quinoline C-6' 158 — 159 C-O (Methoxy) attachment.
Quinoline C-2' ~147 Ar-CH next to Nitrogen.
Phthalazine Ar-C 123 -133 Aromatic carbons of the linker.
C-9 (Chiral Center) 76 — 80 Ether linkage carbon.
Methoxy (-OCH3) 55.5-56.0 Characteristic methoxy signal.
) o Bridgehead carbon next to
Quinuclidine C-2 ~60 ]
Nitrogen.
Ethyl (-CH2CHs3) ~25-27 Methylene of ethyl group.
Ethyl (-CH2CHs) ~12.0 Methyl of ethyl group.
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Infrared Spectroscopy (FT-IR)

IR is less diagnostic for structure than NMR but useful for rapid "fingerprint" identification and

water content assessment.

Wavenumber (cm~?)

Vibration Mode

Structural Assignment

Aliphatic quinuclidine/ethyl

2930 — 2860 C-H Stretch
framework.
Quinoline and Phthalazine ring
1620 — 1590 C=N/C=C Stretch )
breathing modes.
1510 Ar-H Bend Aromatic skeletal vibrations.
Critical. Aryl-alkyl ether linkage
1240, 1030 C-O-C Stretch

(Phthalazine-O-C9).

Absence of ~3200

O-H Stretch

Confirms full capping of the
hydroxyl groups (no free
DHQD).

Experimental Protocols

Method A: NMR Sample Preparation

e Mass: Weigh 10-15 mg of (DHQD)2PHAL into a clean vial.

e Solvent: Add 0.6 mL of

(99.8% D, containing 0.03% TMS v/v).

» Dissolution: Sonicate for 30 seconds. The solution should be clear and colorless to pale

yellow.

e Acquisition:

o Set relaxation delay (

) to = 2.0 s to ensure accurate integration of aromatic protons.
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o Reference spectrum to TMS at 0.00 ppm.

Method B: Purity Verification Workflow

e Check H-9 Region (6.4—6.7 ppm): Ensure it is a clean doublet. A second set of doublets
suggests the presence of diastereomers or degradation.

e Check Vinyl Region (5.0-6.0 ppm): If peaks appear here, the sample is contaminated with
Quinidine derivatives (incomplete hydrogenation of the starting material).

e Check 9.0-10.0 ppm: A singlet here may indicate free phthalaldehyde or phthalic acid
derivatives (linker hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
e 2. youtube.com [youtube.com]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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